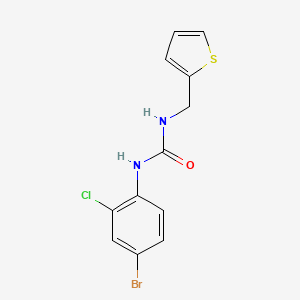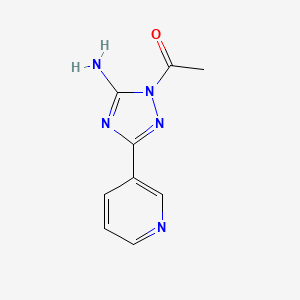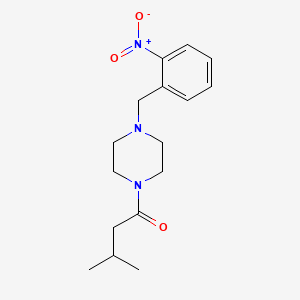
2-(4-bromobenzoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromobenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H7BrN4OS. It is commonly known as BBHC and is used in scientific research for its various properties. BBHC is a thiosemicarbazone derivative and is a potent inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis.
Mécanisme D'action
BBHC inhibits the activity of ribonucleotide reductase by binding to the active site of the enzyme. This binding leads to the formation of a stable complex between BBHC and the enzyme, which prevents the enzyme from carrying out its normal function. This inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BBHC has been shown to have potent anticancer and antiviral activity in various in vitro and in vivo studies. It has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. BBHC has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
BBHC is a potent inhibitor of ribonucleotide reductase and has been shown to have various biological activities. However, it is important to note that BBHC can be toxic at high concentrations and has limited solubility in water. This can make it difficult to use in certain experimental setups. Additionally, BBHC has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are many potential future directions for the study of BBHC. One area of interest is the development of BBHC derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of BBHC in combination with other anticancer agents, to determine if it can enhance their efficacy. Additionally, the study of BBHC in animal models of cancer and viral infections could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
BBHC can be synthesized by reacting 4-bromobenzoyl hydrazine with thiosemicarbazide in the presence of a catalyst. The reaction takes place in anhydrous ethanol at room temperature and the product is obtained in high yield. The purity of the product can be confirmed by using spectroscopic techniques like NMR and IR.
Applications De Recherche Scientifique
BBHC has been used in various scientific research studies due to its potent inhibitory activity against ribonucleotide reductase. This enzyme is involved in the synthesis of deoxyribonucleotides, which are essential building blocks for DNA synthesis. Inhibition of ribonucleotide reductase can lead to cell cycle arrest and apoptosis, making BBHC a potential anticancer agent. BBHC has also been shown to have antiviral activity against herpes simplex virus and human cytomegalovirus.
Propriétés
IUPAC Name |
[(4-bromobenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS/c9-6-3-1-5(2-4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHDKMKJRJVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)carbonyl]hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)

![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)